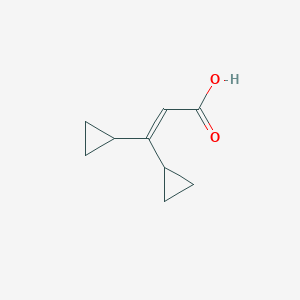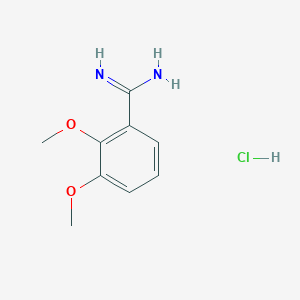
6-(Methoxymethyl)pyrimidin-4-ol
Vue d'ensemble
Description
“6-(Methoxymethyl)pyrimidin-4-ol” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C11H11N3O2 . The InChI code for this compound is 1S/C11H11N3O2/c1-16-7-9-5-10 (15)14-11 (13-9)8-3-2-4-12-6-8/h2-6H,7H2,1H3, (H,13,14,15) .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the search results, it’s worth noting that pyrimidines are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 217.23 and a molecular formula of C11H11N3O2 . The compound is a solid .Applications De Recherche Scientifique
Selective Fluorometric Detection
The methoxymethyl derivative of pyrrolo-dC, which shares structural similarity with "6-(Methoxymethyl)pyrimidin-4-ol," has been utilized for selective fluorometric detection of guanosine-containing sequences. This application is significant in nucleic acid research, enabling the study of DNA and RNA sequences through enhanced duplex stability and mismatch discrimination. The fluorescence of this derivative is selectively quenched upon hybridization to a matching oligodeoxynucleotide sequence, which is useful for genetic analysis and molecular diagnostics (Hudson & Choghamarani, 2007).
Anti-Inflammatory and Analgesic Activities
Derivatives of "this compound" have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds are crucial in medicinal chemistry, providing a foundation for developing new therapeutic agents. For instance, certain pyrimidin-2-ol derivatives have shown improved anti-inflammatory and analgesic activities, highlighting the role of the substituent nature in their efficacy (Muralidharan, James Raja, & Asha Deepti, 2019).
Antifungal Effects
Pyrimidine derivatives, including those related to "this compound," exhibit antifungal properties against significant types of fungi. This application is vital in agriculture and pharmaceuticals, offering potential solutions for fungal infections and diseases. The synthesized compounds have been shown to be effective against Aspergillus terreus and Aspergillus niger, suggesting their potential as antifungal agents (Jafar et al., 2017).
Plant Disease Resistance
A novel plant activator derived from "this compound" has been reported to stimulate plant disease resistance and promote the synthesis of primary metabolites. This compound enhances plant defenses against bacterial infection through the jasmonic acid pathway. Its water-soluble nature and ability to promote the synthesis of primary metabolites present broad agricultural applications (Li et al., 2020).
Orientations Futures
A related compound, “6-(methoxymethyl)-2-[5-(trifluoromethyl)-2-pyridyl] pyrimidin-4-ol”, named PPA2, has been identified as a potential plant activator, enhancing plant defenses against bacterial infection and promoting the synthesis of primary metabolites . This suggests that “6-(Methoxymethyl)pyrimidin-4-ol” and similar compounds could have potential applications in agriculture and other fields.
Mécanisme D'action
Target of Action
6-(Methoxymethyl)pyrimidin-4-ol, also known as PPA2 (pyrimidin-type plant activator 2), is a potential plant activator . It primarily targets the defense mechanisms of plants, inducing plant defense responses against various pathogens .
Mode of Action
When applied, it significantly increases plant resistance against bacterial infection in both Arabidopsis and rice .
Biochemical Pathways
The compound’s action is associated with the jasmonic acid pathway . It leads to increases in the level of jasmonoyl-isoleucine and 12-oxo-phytodienoic acid , which are key components of the jasmonic acid pathway and play crucial roles in plant defense mechanisms.
Pharmacokinetics
Its water solubility suggests that it may have good bioavailability .
Result of Action
The application of this compound results in enhanced plant defenses against bacterial infection . In addition, it promotes the synthesis of primary metabolites , which are fundamental to the growth and development of plants.
Analyse Biochimique
Biochemical Properties
6-(Methoxymethyl)pyrimidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been noted to act as an inhibitor for certain enzymes, such as cAMP-phosphodiesterase, which plays a crucial role in cellular signaling pathways . Additionally, this compound supports adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells . These interactions highlight the compound’s potential in modulating biochemical pathways and therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to enhance the bio-synthesis of prostacyclin (PGI2), an important molecule in vascular health . Furthermore, it decreases pulmonary hypertension by affecting the cellular pathways involved in vascular function . These cellular effects underscore the compound’s potential in therapeutic interventions for cardiovascular diseases.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor, particularly targeting cAMP-phosphodiesterase, thereby modulating the levels of cyclic AMP within cells . This inhibition leads to changes in gene expression and cellular responses, contributing to its therapeutic potential. Additionally, the compound’s interaction with adenosine receptors further influences cellular signaling pathways, enhancing its overall biochemical impact .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biochemical activity . Prolonged exposure may lead to gradual degradation, affecting its efficacy in long-term experiments. These temporal effects are essential considerations for its application in research and therapeutic settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enhancing vascular health and reducing pulmonary hypertension . At higher doses, potential toxic or adverse effects may be observed, necessitating careful dosage optimization in therapeutic applications . These dosage-dependent effects highlight the importance of precise dosing in achieving the desired therapeutic outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It influences metabolic flux and metabolite levels, contributing to its overall biochemical impact . The compound’s role in modulating the synthesis of primary metabolites, such as amino acids, sugars, and organic acids, underscores its potential in metabolic engineering and therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors influencing its biochemical activity. The compound interacts with specific transporters and binding proteins, facilitating its localization and accumulation in target tissues . These interactions are essential for its therapeutic efficacy and highlight the importance of understanding its transport mechanisms.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound is directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is crucial for its biochemical interactions and therapeutic potential, emphasizing the need for detailed studies on its intracellular distribution.
Propriétés
IUPAC Name |
4-(methoxymethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-10-3-5-2-6(9)8-4-7-5/h2,4H,3H2,1H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWLYFAEAPMOJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)NC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10558749 | |
| Record name | 6-(Methoxymethyl)pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10558749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3122-78-9 | |
| Record name | 6-(Methoxymethyl)-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3122-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Methoxymethyl)pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10558749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



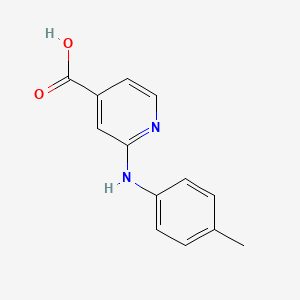
![Tert-butyl 4-[3-bromo-5-(methoxycarbonyl)-2-pyridinyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1437356.png)
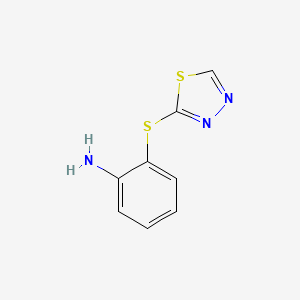
![2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid](/img/structure/B1437358.png)
![Ethyl 2-[(2-fluorophenyl)amino]acetate](/img/structure/B1437360.png)
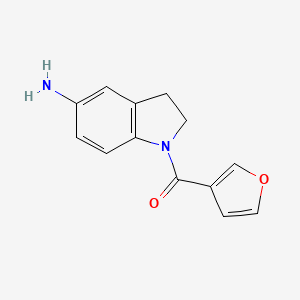
![2-[(2-Methoxyethyl)amino]isonicotinic acid](/img/structure/B1437363.png)
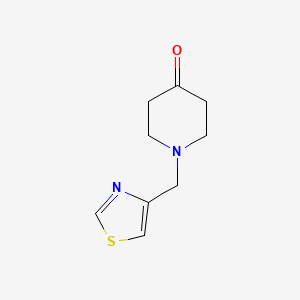
![5,6-dihydro-4H-cyclopenta[d]thiazole-2-carboxylic acid](/img/structure/B1437369.png)

